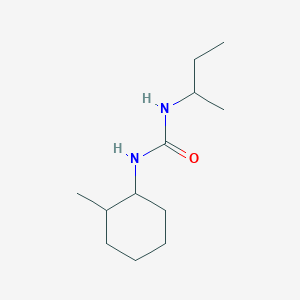
N-(sec-butyl)-N'-(2-methylcyclohexyl)urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-(2-methylcyclohexyl)urea, commonly known as BU-224, is a selective agonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a relatively new member of the cannabinoid receptor family and is widely expressed in the central nervous system and peripheral tissues. BU-224 has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. In
Mécanisme D'action
BU-224 acts as a selective agonist of N-(sec-butyl)-N'-(2-methylcyclohexyl)urea, which is a G protein-coupled receptor. N-(sec-butyl)-N'-(2-methylcyclohexyl)urea is involved in various physiological processes such as pain sensation, inflammation, and bone metabolism. BU-224 activates N-(sec-butyl)-N'-(2-methylcyclohexyl)urea, leading to the activation of downstream signaling pathways that regulate these processes.
Biochemical and Physiological Effects:
BU-224 has been shown to have various biochemical and physiological effects. In a study conducted on rats, BU-224 was found to reduce neuropathic pain by modulating the activity of spinal cord neurons. BU-224 has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, BU-224 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BU-224 has several advantages for lab experiments. It is a highly selective agonist of N-(sec-butyl)-N'-(2-methylcyclohexyl)urea, which makes it a valuable tool for studying the physiological functions of this receptor. BU-224 is also relatively stable and can be easily synthesized in large quantities. However, one limitation of BU-224 is its low solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
Of research include investigating its therapeutic potential, signaling pathways, and the development of more potent agonists.
Applications De Recherche Scientifique
BU-224 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of neuropathic pain, anxiety, depression, and inflammation. BU-224 has also been investigated for its potential anti-cancer effects. In a study conducted on breast cancer cells, BU-224 was found to induce cell death and inhibit tumor growth.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(2-methylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-10(3)13-12(15)14-11-8-6-5-7-9(11)2/h9-11H,4-8H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTAKZCQLDQXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CCCCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4717247.png)
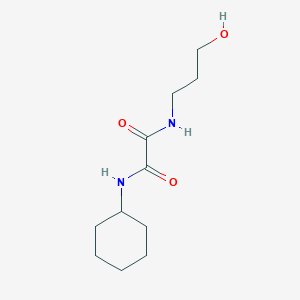
![5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4717256.png)
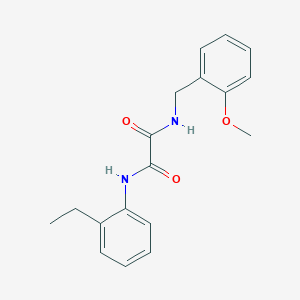
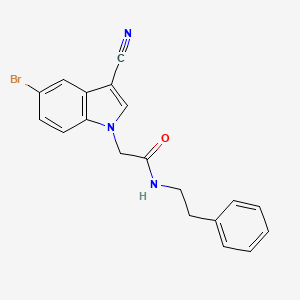
![2-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B4717284.png)
![2-chloro-N-isopropyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4717287.png)
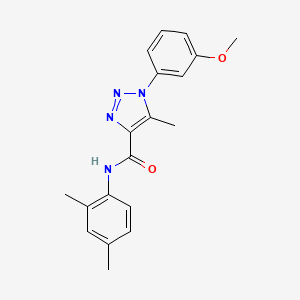
![methyl 4-ethyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4717297.png)


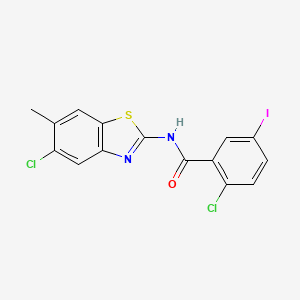
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4717336.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4717343.png)